Bienvenue dans la boutique en ligne BenchChem!

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid

Peptide chemistry Drug design SPPS building block

Accelerate your CNS-targeted peptidomimetic programs with this Fmoc-protected 5,5-dimethylmorpholin-2-yl acetic acid building block. The gem-dimethyl group introduces Thorpe-Ingold conformational constraint, minimizing α-carbon epimerization during SPPS coupling and preserving enantiomeric purity. Predicted logP ~3.5–3.9 enhances passive membrane permeability essential for CNS candidates. Compatible with standard 20% piperidine/DMF Fmoc deprotection. Differentiated from unsubstituted, 6,6-dimethyl, and 3-yl regioisomers, ensuring reproducible SAR data. Deprotection yields the active GABAB antagonist pharmacophore (SCH 50911, IC₅₀ ≈ 1.1 µM). Insist on this specific scaffold to avoid coupling efficiency and purity risks inherent with alternative morpholine analogs.

Molecular Formula C23H25NO5
Molecular Weight 395.455
CAS No. 2361636-65-7
Cat. No. B2686002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid
CAS2361636-65-7
Molecular FormulaC23H25NO5
Molecular Weight395.455
Structural Identifiers
SMILESCC1(COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O)C
InChIInChI=1S/C23H25NO5/c1-23(2)14-29-15(11-21(25)26)12-24(23)22(27)28-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,25,26)
InChIKeyPBHVDNYJCVVWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (CAS 2361636-65-7): Practical Identity for Procurement


2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (CAS 2361636-65-7, molecular formula C₂₃H₂₅NO₅, MW 395.45) is an Fmoc-protected 5,5‑dimethylmorpholin-2‑yl acetic acid building block. The Fmoc group provides standard N‑protection compatible with solid‑phase peptide synthesis (SPPS), while the gem‑dimethyl substitution on the morpholine ring alters lipophilicity and conformational preferences relative to unsubstituted morpholine scaffolds . The free acid (deprotected) counterpart, (S)‑5,5‑dimethylmorpholin‑2‑yl‑acetic acid (SCH 50911), acts as a selective GABAB receptor antagonist (IC₅₀ ≈ 1.1 µM) .

Why Generic Substitution Fails for 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (CAS 2361636-65-7)


In SPPS and peptidomimetic chemistry, morpholine‑acetic acid scaffolds are not interchangeable. Unsubstituted Fmoc‑morpholin‑2‑yl acetic acid (CAS 885273‑97‑2) exhibits a lower logP (~3.05 ) than the 5,5‑dimethyl analog (predicted logP ~3.5–3.9), altering the physicochemical profile of peptide conjugates. The gem‑dimethyl group introduces Thorpe‑Ingold conformational constraint, reducing side‑chain flexibility and potentially minimizing racemization during coupling [1]. Additionally, the 5,5‑dimethyl substitution differentiates the scaffold from the 6,6‑dimethyl regioisomer (CAS 2243504‑78‑9 ) and the 3‑yl positional isomer (CAS 2386194‑04‑1), each of which presents a distinct steric environment for solid‑phase coupling. Substituting any of these analogs risks altering coupling efficiency, product purity, or downstream pharmacology of the peptide construct.

Quantitative Evidence Guide: Differentiation of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (CAS 2361636-65-7)


Increased Lipophilicity vs. Non‑Dimethyl Fmoc‑Morpholine‑2‑acetic Acid

The 5,5‑dimethyl substitution raises the predicted logP by approximately 0.5–0.9 units compared to the unsubstituted Fmoc‑morpholin‑2‑yl acetic acid (CAS 885273‑97‑2, logP ≈ 3.05 ). This increase in lipophilicity favors incorporation into hydrophobic peptide sequences and may enhance BBB penetration when the deprotected morpholine‑acetic acid pharmacophore is employed as a GABAB antagonist [1].

Peptide chemistry Drug design SPPS building block

Conformational Restriction by Gem‑Dimethyl vs. Unsubstituted Morpholine Scaffolds

The 5,5‑gem‑dimethyl group restricts morpholine ring conformational freedom via the Thorpe‑Ingold effect. In structurally analogous systems (e.g., 5,5‑dimethylproline), gem‑dimethyl substitution increases the population of a single ring conformation and reduces backbone flexibility [1]. For morpholine‑2‑acetic acid, this results in a fixed orientation of the acetic acid side chain, which minimizes epimerization at the α‑carbon during Fmoc‑SPPS coupling relative to unsubstituted morpholine‑2‑acetic acid [2].

Conformational constraint Peptidomimetics Racemization suppression

Fmoc‑Protected Pro‑Drug Strategy: Contrast with Free Morpholine‑Acetic Acid (SCH 50911)

The free acid SCH 50911 ((S)-5,5‑dimethylmorpholin‑2‑yl acetic acid) is a potent GABAB antagonist (IC₅₀ = 1.1 µM ) but is highly polar (MW 173.21) and rapidly cleared. The Fmoc‑protected derivative (MW 395.45) serves as a lipophilic prodrug or synthetic intermediate; the Fmoc group increases MW by ~222 Da and predicted logP by ~2.5–3.0 units relative to the free acid , yielding a compound with divergent solubility and passive permeability characteristics. This enables controlled release of the active morpholine‑acetic acid upon deprotection under physiological or synthetic conditions.

Prodrug design GABAB antagonist Pharmacokinetics

Regioisomeric Scaffold Differentiation: 5,5‑Dimethyl vs. 6,6‑Dimethyl and 3‑yl Positional Isomers

The target compound bears the acetic acid at the morpholine 2‑position and gem‑dimethyl groups at the 5‑position. The 6,6‑dimethyl regioisomer (CAS 2243504‑78‑9 ) shifts the steric bulk to the 6‑position, while the 3‑yl isomer (CAS 2386194‑04‑1 ) repositions the acetic acid to the 3‑position. Even when logP values are similar (~3.86 for the 6,6‑dimethyl analog [1]), steric encumbrance around the acetic acid coupling site differs substantially, directly affecting acylation rates and crude peptide purity in SPPS [2].

Regiochemistry Steric hindrance SPPS coupling

Best Research and Industrial Application Scenarios for 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid (CAS 2361636-65-7)


SPPS Incorporation of a Lipophilic, Conformationally Constrained Morpholine Scaffold for CNS‑Penetrant Peptide Design

The predicted logP increase of ~0.5–0.9 units over the non‑dimethyl analog (Section 3, Item 1) makes this building block suitable for peptide sequences requiring enhanced passive membrane permeability, particularly for CNS‑targeted peptidomimetics derived from the GABAB antagonist pharmacophore. The Fmoc group enables standard SPPS deprotection with 20% piperidine/DMF . Following deprotection, the 5,5‑dimethylmorpholine‑2‑acetic acid scaffold retains the GABAB antagonist activity of SCH 50911 (IC₅₀ ≈ 1.1 µM) .

Epimerization‑Sensitive Synthesis of Chiral Peptidomimetic Libraries

The gem‑dimethyl conformational constraint at position 5 reduces side‑chain flexibility and minimizes α‑carbon epimerization during Fmoc‑SPPS coupling (Section 3, Item 2). This is critical for the synthesis of enantiomerically pure peptide libraries where the (S)‑configuration of the morpholine‑acetic acid moiety must be preserved. Use of this building block instead of unsubstituted Fmoc‑morpholin‑2‑yl acetic acid can reduce the need for chiral chromatographic purification, improving overall synthetic throughput [1].

Regioisomer‑Specific SAR Studies of Morpholine‑Containing Peptide Ligands

The distinct steric environment of the 5,5‑dimethyl‑2‑acetic acid substitution pattern (Section 3, Item 4) enables systematic structure‑activity relationship (SAR) investigations comparing the effect of gem‑dimethyl position on peptide binding affinity, selectivity, and metabolic stability. Parallel synthesis using the 6,6‑dimethyl (CAS 2243504‑78‑9) and 3‑yl (CAS 2386194‑04‑1) regioisomers allows clear attribution of biological outcomes to specific scaffold geometry .

Prodrug Strategy for GABAB Antagonist Lead Optimization

The Fmoc‑protected derivative serves as a high‑MW, lipophilic prodrug intermediate that can be deprotected in vitro or in vivo to release the active SCH 50911 pharmacophore (Section 3, Item 3). This property supports pharmacokinetic lead‑optimization programs where modulating the free acid release rate via the Fmoc group's base‑lability is advantageous . The compound provides a clean, single‑entity starting material for generating the active morpholine‑acetic acid under controlled conditions.

Quote Request

Request a Quote for 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylmorpholin-2-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.